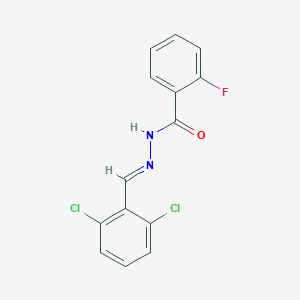![molecular formula C14H9N3O4S B448915 N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE](/img/structure/B448915.png)
N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Méthodes De Préparation
The synthesis of N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 1-benzofuran-2-carboxamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines can replace the nitro group.
Condensation: The Schiff base can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, disrupting the normal function of the DNA and leading to antibacterial or antifungal effects . The molecular targets and pathways involved in its action are still under investigation, but its ability to interfere with DNA replication and transcription is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can be compared with other Schiff bases and nitro-containing compounds. Similar compounds include:
N-[(E)-(2,5-dimethylphenyl)methylideneamino]-2,4-dinitroaniline: This compound also contains a Schiff base structure and nitro groups, but with different substituents on the aromatic rings.
N-(3,4-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide: Another Schiff base with different functional groups, showing varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C14H9N3O4S |
|---|---|
Poids moléculaire |
315.31g/mol |
Nom IUPAC |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H9N3O4S/c18-14(12-7-9-3-1-2-4-11(9)21-12)16-15-8-10-5-6-13(22-10)17(19)20/h1-8H,(H,16,18)/b15-8+ |
Clé InChI |
OCDLISWGDGUAJU-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448839.png)
![1-(4-CHLOROBENZYL)-N'~3~-{(E)-1-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448840.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B448845.png)
![N'-(3-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448846.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(9-ANTHRYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448847.png)

![2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B448852.png)
![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B448853.png)

![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B448859.png)
![N'-(4-chlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448860.png)
